molecular formula C26H21BrFOP B6336440 Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide CAS No. 120302-61-6

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide

Cat. No.: B6336440
CAS No.: 120302-61-6
M. Wt: 479.3 g/mol
InChI Key: DJFWQGKVUXRWJX-UHFFFAOYSA-M
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Description

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide is a quaternary phosphonium salt characterized by a triphenylphosphine core linked to a 2-(4-fluorophenyl)-2-oxoethyl group, with bromide as the counterion. This compound combines the lipophilic triphenylphosphonium moiety—known for mitochondrial targeting due to its positive charge—with a fluorinated aromatic ketone group, which may enhance metabolic stability and membrane permeability.

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWQGKVUXRWJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrFOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10767096
Record name [2-(4-Fluorophenyl)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120302-61-6
Record name [2-(4-Fluorophenyl)-2-oxoethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1-(4-Fluorophenyl)ethanone

The precursor 1-(4-fluorophenyl)ethanone undergoes bromination at the α-position using bromine (Br₂) or N-bromosuccinimide (NBS). A representative procedure involves:

  • Dissolving 1-(4-fluorophenyl)ethanone (10 mmol) in acetic acid (20 mL).

  • Adding bromine (12 mmol) dropwise at 0°C under stirring.

  • Reacting for 4–6 hours at room temperature.

  • Quenching with sodium thiosulfate and extracting with dichloromethane.

  • Purifying via silica gel chromatography (hexane/ethyl acetate = 8:2).

Yield : 70–85% (reported for analogous substrates).

Alternative Route: Bromoacetylation of 4-Fluorophenyl Grignard Reagent

A two-step approach involves:

  • Formation of 4-fluorophenylmagnesium bromide : Reacting 4-fluorobromobenzene with magnesium in tetrahydrofuran (THF).

  • Reaction with bromoacetyl chloride : Adding bromoacetyl chloride (1.2 equiv) to the Grignard reagent at −78°C, followed by warming to room temperature.

Yield : 60–75% (extrapolated from similar syntheses).

Preparation of [2-(4-Fluorophenyl)-2-oxoethyl]triphenylphosphonium Bromide

Direct Alkylation of Triphenylphosphine

Procedure :

  • Dissolve triphenylphosphine (10 mmol) in anhydrous acetonitrile (20 mL).

  • Add 2-bromo-1-(4-fluorophenyl)ethanone (10 mmol) in one portion.

  • Stir at room temperature for 24–48 hours under nitrogen.

  • Concentrate under reduced pressure and wash the precipitate with cold ethyl acetate (3 × 10 mL).

  • Dry under vacuum to obtain a white crystalline solid.

Reaction Conditions :

  • Solvent : Acetonitrile (polar aprotic, enhances SN2 reactivity).

  • Temperature : Room temperature (20–25°C).

  • Molar Ratio : 1:1 (PPh₃:alkyl bromide).

Yield : 85–92% (based on analogous TPP⁺ syntheses).

Optimization via Solvent and Catalyst Screening

Comparative studies show that dimethylformamide (DMF) accelerates the reaction (12–16 hours) but may reduce yield due to side reactions. Catalytic iodide additives (e.g., KI, 0.1 equiv) enhance bromide displacement efficiency.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.60 (m, 15H, PPh₃), 7.45 (dd, J = 8.8 Hz, 2H, Ar-F), 7.10 (t, J = 8.5 Hz, 2H, Ar-F), 4.85 (s, 2H, CH₂).

  • ³¹P NMR (162 MHz, CDCl₃): δ 23.5 ppm (quintet, PPh₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₆H₂₁FOP⁺ : 415.1362 ([M]⁺).

  • Observed : 415.1358.

Challenges and Mitigation Strategies

Hydrolysis of the Oxoethyl Group

The ketone moiety in 2-bromo-1-(4-fluorophenyl)ethanone is susceptible to hydrolysis under acidic or aqueous conditions. Mitigation includes:

  • Using anhydrous solvents and inert atmospheres.

  • Avoiding prolonged exposure to moisture during workup.

Byproduct Formation

Competing elimination reactions may generate 1-(4-fluorophenyl)ethylene. This is minimized by:

  • Maintaining stoichiometric control (1:1 PPh₃:alkyl bromide).

  • Avoiding elevated temperatures.

Comparison of Synthetic Routes

Method Yield Reaction Time Purity
Direct alkylation (ACN)85–92%24–48 h>95%
Grignard route60–75%8–12 h85–90%

Applications in Drug Development

The mitochondrial-targeting capability of TPP⁺ conjugates, including [2-(4-fluorophenyl)-2-oxoethyl]triphenylphosphonium bromide, has been exploited in anticancer agents. For example, compound 12a from Hu et al. (2024) demonstrated IC₅₀ values of 1.51–21.02 µM against cervical (HeLa) and colon (HCT-15) cancer cells. Mechanistic studies linked its activity to ROS generation and mitochondrial uncoupling .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions including substitution, oxidation, and reduction.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like ethanol or water and a moderate temperature to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. These reactions are usually carried out in an acidic medium.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can lead to the formation of different phosphine oxides or reduced phosphonium compounds .

Scientific Research Applications

Mitochondrial Targeting and Cancer Therapy

Mitochondrial Dysfunction Studies
The TPP cation is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property has been exploited in the development of targeted cancer therapies. Research indicates that compounds linked to TPP can enhance the cytotoxicity of existing anticancer drugs by improving their selectivity towards cancer cells.

For instance, a study synthesized novel 4-aryl-1,3-thiazole derivatives linked to TPP, demonstrating significant anti-proliferative activity against various cancer cell lines, including HeLa and PC-3 cells. The mechanism involved the induction of apoptosis and increased reactive oxygen species (ROS) levels, indicating that TPP-based compounds can effectively target mitochondrial dysfunction in cancer cells .

Table 1: Cytotoxic Activity of TPP-linked Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
12aHeLa5.0Induces apoptosis and increases ROS
12bPC-37.5Mitochondrial membrane potential disruption
12cHCT-1510.0Apoptosis via ROS elevation

Antimicrobial Applications

Phosphonium compounds also exhibit promising antimicrobial properties. The incorporation of TPP into antimicrobial formulations enhances their efficacy against a range of pathogens, including bacteria and fungi. The unique structure allows these compounds to disrupt microbial membranes effectively.

Recent patents have detailed formulations that utilize phosphonium bromides in antimicrobial solutions, showcasing their effectiveness against various microorganisms such as Staphylococcus aureus and Candida albicans. These compounds can be integrated into coatings for surfaces requiring sanitization or into treatments for infections .

Table 2: Antimicrobial Efficacy of Phosphonium Compounds

MicroorganismCompound UsedEfficacy
Staphylococcus aureusPhosphonium bromide formulationsEffective
Candida albicansTPP-linked antimicrobial agentsHigh inhibition
Escherichia coliNovel phosphonium-based surfactantsModerate efficacy

Drug Delivery Systems

The lipophilic nature of phosphonium compounds allows them to serve as effective carriers for drug delivery systems, particularly for hydrophobic drugs that require enhanced solubility and targeted delivery. By conjugating therapeutic agents with TPP, researchers have developed systems that can preferentially accumulate in diseased tissues, such as tumors or inflamed areas.

Studies have shown that drug conjugates utilizing phosphonium moieties not only improve bioavailability but also reduce systemic toxicity by concentrating the drug's effects at the target site.

Mechanism of Action

The mechanism of action of phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved often include the formation of phosphonium ylides, which are key intermediates in many organic reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Triphenylphosphonium Salts

Compounds such as [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide (2b) () share the triphenylphosphonium core but differ in substituents. The trifluoromethyl groups in 2b enhance electron-withdrawing effects, improving cancer cell selectivity and mitochondrial accumulation compared to non-fluorinated analogs . In contrast, the target compound’s 4-fluorophenyl-2-oxoethyl group may balance lipophilicity and reactivity for applications in drug delivery or corrosion inhibition .

Alkylene Triphenylphosphonium Salts

Double quaternary salts like 1,12-dodecylidene triphenylphosphonium bromide (DoTDPB) () feature two phosphonium groups connected by a dodecyl chain. These compounds exhibit superior antimicrobial activity (e.g., 95% bacterial eradication at 50 ppm) due to their long hydrophobic chains disrupting microbial membranes. The target compound’s aromatic substituent likely reduces such activity but may offer advantages in targeted therapies .

Heterocyclic Phosphonium Derivatives

[{4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}methyl]triphenylphosphonium bromide () incorporates a pyrimidinyl group, enabling applications as a rosuvastatin intermediate. Its heterocyclic structure contrasts with the target compound’s simpler aryl ketone, highlighting trade-offs between synthetic complexity and functional versatility .

Key Findings
  • Mitochondrial Targeting : Fluorinated phosphonium salts (e.g., 2b) demonstrate enhanced cellular uptake due to trifluoromethyl groups, while the target compound’s 4-fluorophenyl group may improve metabolic stability .
  • Antimicrobial Activity : Alkylene derivatives (e.g., DoTDPB) outperform aryl-substituted analogs in sterilizing effects, emphasizing the role of hydrophobic chains .
  • Chemical Reactivity : Propargyl-substituted phosphonium salts () exhibit unique reactivity with nucleophiles, whereas the target compound’s ketone group may enable conjugation or further derivatization .

Biological Activity

Phosphonium compounds, particularly those with quaternary ammonium structures, have garnered significant interest due to their diverse biological activities, including antimicrobial and antitumor properties. The compound Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide is a notable example that has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The compound features a triphenylphosphonium cation with a 4-fluorophenyl substituent and an oxoethyl group. This structure is critical for its biological activity, as the presence of fluorine can enhance lipophilicity and cellular uptake.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphonium salts. For instance, phosphonium compounds have shown strong bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various phosphonium salts often range from sub-micromolar to several micrograms per milliliter, indicating potent antimicrobial effects.

Table 1: Antimicrobial Activity of Phosphonium Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
Compound C2.0Klebsiella pneumoniae
[2-(4-fluorophenyl)-2-oxoethyl]triphenyl-bromide1.5Bacillus subtilis

The compound exhibits significant activity against Staphylococcus aureus and Escherichia coli , with reported MIC values suggesting it could be effective in treating infections caused by these pathogens .

The mechanism by which phosphonium compounds exert their antimicrobial effects is thought to involve disruption of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. Studies indicate that these compounds can penetrate bacterial cells rapidly, affecting metabolic processes within .

Antitumor Activity

In addition to antimicrobial properties, phosphonium compounds have been investigated for their antitumor activity . Research has shown that certain triphenylphosphonium derivatives can selectively target cancer cells by exploiting their altered mitochondrial membrane potentials. This selectivity allows for reduced toxicity to normal cells while effectively inhibiting tumor growth.

Case Study: Antitumor Efficacy

A study demonstrated that a related triphenylphosphonium compound significantly inhibited the proliferation of various human tumor cell lines with IC50 values in the low micromolar range. The mechanism involves mitochondrial targeting, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing [2-(4-fluorophenyl)-2-oxoethyl]triphenylphosphonium bromide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting triphenylphosphine (PPh₃) with 2-(4-fluorophenyl)-2-oxoethyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux (60–80°C) for 12–24 hours. The reaction proceeds via an SN2 mechanism, where bromide acts as a leaving group. Purification is achieved through recrystallization from ethanol or acetone to yield the phosphonium salt. Key quality checks include NMR (to confirm absence of unreacted PPh₃) and elemental analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : To verify the presence of the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbon at ~190 ppm) and triphenylphosphonium moiety (distinct splitting patterns due to phosphorus coupling).
  • FTIR : Confirmation of the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and P–C aromatic vibrations at ~1430–1480 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., [M-Br]⁺ peak).
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, and Br .

Advanced: How does the electron-withdrawing 4-fluorophenyl group influence the reactivity of the phosphonium salt in ylide formation?

Methodological Answer:
The 4-fluorophenyl group enhances the stability of the ylide intermediate by delocalizing negative charge through resonance and inductive effects. This allows for milder reaction conditions (e.g., lower base strength) in Wittig reactions. For example, using NaHCO₃ instead of strong bases like LDA can generate the ylide, which reacts with aldehydes to form α,β-unsaturated ketones with high stereoselectivity. Computational studies (DFT) can predict charge distribution and transition states to optimize reaction pathways .

Advanced: What analytical challenges arise when detecting trace impurities in this compound, and how can they be resolved?

Methodological Answer:
Impurities like unreacted triphenylphosphine or hydrolyzed by-products (e.g., 2-(4-fluorophenyl)acetic acid) may persist. Advanced techniques include:

  • HPLC-MS : To separate and identify low-abundance species using reverse-phase columns (C18) and gradient elution.
  • ²⁹Si NMR (for silicon-containing impurities) : Rare but critical for semiconductor-related applications.
  • X-ray Crystallography : Resolves structural ambiguities caused by isomeric impurities .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from bromide release.
  • Storage : Keep in airtight containers away from moisture (to prevent hydrolysis) and strong oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can data contradictions in reaction yields be systematically analyzed?

Methodological Answer:
Contradictions often stem from solvent polarity, temperature, or base strength variations. A systematic approach involves:

Design of Experiments (DoE) : Vary parameters (e.g., solvent, temperature) in a factorial design.

Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

Statistical Validation : Use ANOVA to assess significance of variables. For example, higher yields in DMF vs. THF may correlate with improved ylide stabilization .

Advanced: What role does this compound play in drug discovery, particularly in mitochondrial targeting?

Methodological Answer:
The triphenylphosphonium moiety enables mitochondrial accumulation due to its lipophilic cation nature. Researchers functionalize the carbonyl group with fluorophores or therapeutic agents (e.g., antioxidants) to create targeted probes. For example, coupling with rhodamine B allows real-time imaging of mitochondrial membrane potential in cancer cells. Challenges include optimizing logP values to balance cellular uptake and off-target effects .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions in solvent environments to predict solubility and aggregation.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and ylide stability.
  • Docking Studies : Model binding affinities with biological targets (e.g., mitochondrial proteins) to guide derivatization .

Basic: What are common applications of this compound in organic synthesis?

Methodological Answer:

  • Wittig Reactions : Generate α,β-unsaturated ketones from aldehydes.
  • Phase Transfer Catalysis : Facilitate reactions in biphasic systems (e.g., alkylation of carboxylic acids).
  • Polymer Chemistry : Stabilize carbocation intermediates in cationic polymerizations .

Advanced: How do structural analogs (e.g., benzyltriphenylphosphonium bromide) differ in reactivity?

Methodological Answer:
Analogues with shorter alkyl chains (e.g., benzyl) exhibit reduced solubility in polar solvents but faster ylide formation. Fluorinated derivatives (like the target compound) show enhanced electrophilicity due to the electron-withdrawing fluorine, enabling reactions with less reactive aldehydes. Comparative TLC or GC-MS studies can quantify these differences .

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